N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide
CAS No.:
Cat. No.: VC18283220
Molecular Formula: C18H20N2O4
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N2O4 |
|---|---|
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | N-(2-hydroxyethyl)-4-[4-(2-hydroxyethylcarbamoyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C18H20N2O4/c21-11-9-19-17(23)15-5-1-13(2-6-15)14-3-7-16(8-4-14)18(24)20-10-12-22/h1-8,21-22H,9-12H2,(H,19,23)(H,20,24) |
| Standard InChI Key | DYTOKIFQODXEJE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)NCCO)C(=O)NCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N4,N4'-Bis(2-hydroxyethyl)-[1,1'-biphenyl]-4,4'-dicarboxamide features a central biphenyl core (two benzene rings connected by a single bond) with dicarboxamide groups at the 4,4' positions. Each nitrogen atom in the amide groups is further substituted with a 2-hydroxyethyl chain (). The IUPAC name, N-(2-hydroxyethyl)-4-[4-(2-hydroxyethylcarbamoyl)phenyl]benzamide, reflects this arrangement .
The compound’s geometry is stabilized by intramolecular hydrogen bonding between the amide carbonyl oxygen and hydroxyethyl hydroxyl groups. This interaction contributes to its crystalline behavior, as evidenced by X-ray diffraction studies of analogous terephthalamide derivatives .
Physical and Chemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 328.36 g/mol | |
| Boiling Point | 658.0 ± 55.0 °C (Predicted) | |
| Density | 1.246 ± 0.06 g/cm³ | |
| pKa | 13.42 ± 0.46 (Predicted) | |
| Solubility | Moderate in polar solvents |
The predicted boiling point and density align with trends observed in aromatic polyamides, where strong intermolecular forces elevate thermal stability . The pKa suggests weak acidity, consistent with the hydroxyl groups’ participation in hydrogen bonding rather than proton donation .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a two-step process:
-
Preparation of [1,1'-Biphenyl]-4,4'-dicarbonyl Chloride: Biphenyl-4,4'-dicarboxylic acid undergoes chlorination using thionyl chloride ().
-
Amidation with 2-Hydroxyethylamine: The acyl chloride intermediate reacts with excess 2-hydroxyethylamine in tetrahydrofuran (THF), yielding the target compound.
The reaction is summarized as:
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): -NMR spectra show signals at δ 2.8–3.5 ppm for hydroxyethyl protons and δ 7.5–8.1 ppm for aromatic protons .
-
Infrared (IR) Spectroscopy: Peaks at 1650 cm (amide C=O stretch) and 3300 cm (O−H stretch) confirm functional groups.
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 329.4 ([M+H]) .
Industrial Applications
High-Performance Polymers
The compound serves as a monomer in polyamide synthesis. Polymers derived from it exhibit:
-
Enhanced Thermal Stability: Decomposition temperatures exceeding 400°C, suitable for aerospace components.
-
Mechanical Robustness: Tensile strengths of 80–100 MPa, comparable to engineering plastics like nylon-6,6.
Liquid Crystals
The rigid biphenyl core and flexible hydroxyethyl side chains promote liquid crystalline behavior. Mesophases form at 150–250°C, enabling applications in electro-optical displays .
Drug Delivery Systems
Preliminary studies suggest its utility in dendrimer-based drug carriers. The hydroxyl groups facilitate covalent attachment of therapeutics, while the aromatic core enhances biodegradability .
Future Directions
Advanced Composite Materials
Incorporating the compound into carbon-fiber-reinforced polymers could yield lightweight, high-strength materials for electric vehicles.
Biodegradable Plastics
Functionalizing the hydroxyl groups with ester linkages may enhance enzymatic degradation, addressing plastic pollution .
Catalytic Applications
The biphenyl moiety’s electron-rich structure could stabilize metal nanoparticles for heterogeneous catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume